![molecular formula C4H10N2O4 B1602389 (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate CAS No. 286437-12-5](/img/structure/B1602389.png)
(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate
Overview
Description
“(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate” is a specific form of a carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The carboxyl group is associated with two characteristic infrared stretching absorptions which change markedly with hydrogen bonding . Carboxylic acids exist predominantly as hydrogen bonded dimers in condensed phases .
Mechanism of Action
Target of Action
L-Asparagine-4-13C, also known as (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate or DTXSID60584336, is a non-essential amino acid that primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound’s mode of action involves the metabolism of toxic ammonia in the body. Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-4-13C is the ammonia detoxification pathway . In this pathway, asparagine synthase converts aspartic acid and ammonia into asparagine . This process helps control the metabolic functions of cells in nerve and brain tissue .
Pharmacokinetics
It’s known that stable heavy isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a process involving the substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-4-13C’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Advantages and Limitations for Lab Experiments
One advantage of using DAB in lab experiments is its ability to modulate the activity of the GABAergic system, which is involved in several neurological disorders. DAB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DAB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for the scientific research on DAB. One area of interest is its potential use as a therapeutic target for the treatment of neurological disorders. Further studies are needed to investigate the exact mechanism of action of DAB and its effects on different neurological disorders. Additionally, research is needed to develop more efficient methods for synthesizing DAB and to improve its solubility in aqueous solutions.
Scientific Research Applications
DAB has been found to have several scientific research applications, including its use as a potential drug target for the treatment of neurological disorders. DAB has been shown to have a neuroprotective effect in animal models of Parkinson's disease, Alzheimer's disease, and epilepsy. It has also been found to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-FWGDTYFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[13C](=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584336 | |
Record name | L-(4-~13~C)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286437-12-5 | |
Record name | L-(4-~13~C)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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